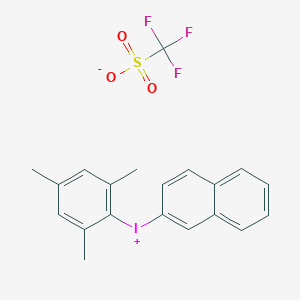
Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate is an organoiodine compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is often used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate typically involves the reaction of mesityl iodide with naphthalen-2-yl trifluoromethanesulfonate under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which acts as a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and other advanced techniques may be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions involving this compound typically require specific reducing agents and conditions.
Substitution: It is commonly used in substitution reactions, where it acts as a source of the mesityl or naphthalen-2-yl group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product will typically be a compound where the mesityl or naphthalen-2-yl group has been introduced into the target molecule .
Scientific Research Applications
Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate involves the transfer of the mesityl or naphthalen-2-yl group to a target molecule. This process is facilitated by the presence of the trifluoromethanesulfonate group, which acts as a leaving group. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Mesityl(phenyl)iodonium trifluoromethanesulfonate
- Mesityl(4-methylphenyl)iodonium trifluoromethanesulfonate
- Mesityl(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
Uniqueness
Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate is unique due to its ability to introduce both mesityl and naphthalen-2-yl groups into target molecules. This dual functionality makes it a versatile reagent in organic synthesis, allowing for the creation of complex and diverse molecular structures .
Properties
Molecular Formula |
C20H18F3IO3S |
|---|---|
Molecular Weight |
522.3 g/mol |
IUPAC Name |
naphthalen-2-yl-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C19H18I.CHF3O3S/c1-13-10-14(2)19(15(3)11-13)20-18-9-8-16-6-4-5-7-17(16)12-18;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
GZWZRTPECHPCGC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC3=CC=CC=C3C=C2)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


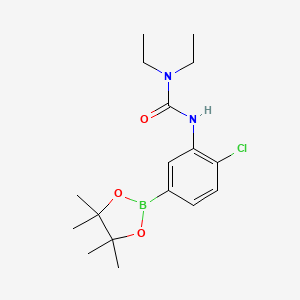
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)
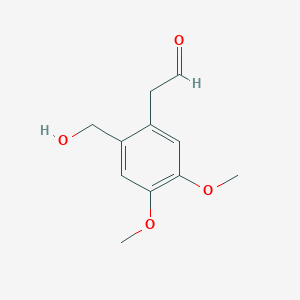
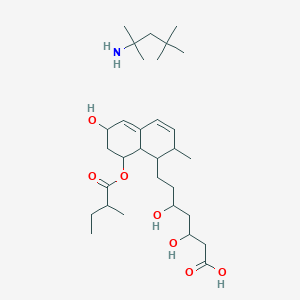
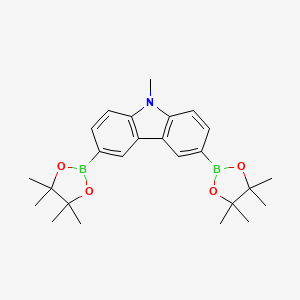
![ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B12337960.png)
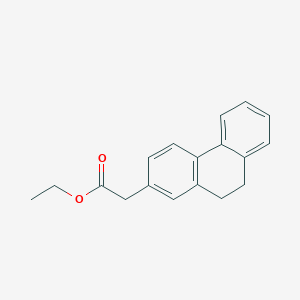
![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)
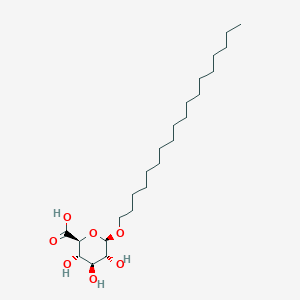

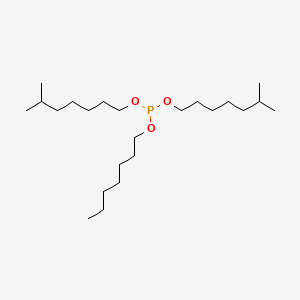
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate](/img/structure/B12337993.png)
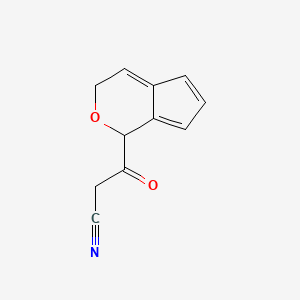
![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)
